4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol
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Overview
Description
4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol is a chemical compound characterized by the presence of a pyridine ring and two phenol groups attached to an ethane backbone. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol typically involves the reaction of 4-chloromethylpyridine with phenol under basic conditions. The reaction is carried out in a solvent such as ethanol, with potassium hydroxide (KOH) as the base. The mixture is stirred at room temperature for several hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Piperidine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds with enzymes, inhibiting their activity. The pyridine ring can interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Vinylenedipyridine: Similar structure but with a vinyl group instead of an ethane backbone.
4,4’-Ethylidenediphenol: Similar structure but with an ethylidene group instead of a pyridine ring.
Uniqueness
4,4’-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol is unique due to the presence of both pyridine and phenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .
Properties
CAS No. |
113381-79-6 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)-1-pyridin-4-ylethyl]phenol |
InChI |
InChI=1S/C19H17NO2/c1-19(16-10-12-20-13-11-16,14-2-6-17(21)7-3-14)15-4-8-18(22)9-5-15/h2-13,21-22H,1H3 |
InChI Key |
FGXMGGGZWVTYOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=NC=C3 |
Origin of Product |
United States |
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